Saframycin C

Catalog No.
S542299
CAS No.
66082-29-9
M.F
C29H33N3O9
M. Wt
567.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saframycin C

CAS Number

66082-29-9

Product Name

Saframycin C

IUPAC Name

2-oxo-N-[[(1R,2S,10R,13R,14S)-7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide

Molecular Formula

C29H33N3O9

Molecular Weight

567.6 g/mol

InChI

InChI=1S/C29H33N3O9/c1-11-22(34)14-8-15-21-19-20(23(35)12(2)27(40-6)25(19)37)28(41-7)17(31(21)4)10-32(15)16(9-30-29(38)13(3)33)18(14)24(36)26(11)39-5/h15-17,21,28H,8-10H2,1-7H3,(H,30,38)/t15-,16-,17+,21-,28+/m0/s1

InChI Key

JIJFDUYXCLTCFT-FZLBTGRLSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)CN3C2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC

solubility

Soluble in DMSO

Synonyms

Saframycin C;

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)CN3C2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C([C@@H]([C@H](N4C)CN3[C@H]2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC

The exact mass of the compound Saframycin C is 567.2217 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saframycin C is a member of the saframycin family, which is characterized by its unique pentacyclic tetrahydroisoquinoline scaffold. This compound exhibits significant antitumor activity and is derived from microbial sources. The saframycins, including Saframycin C, are notable for their complex structures and potent biological effects, primarily attributed to their ability to interact with DNA and disrupt cellular processes.

That are pivotal in its biological activity. One of the key reactions involves the Pictet-Spengler reaction, which is crucial for forming its characteristic tetrahydroisoquinoline structure. This reaction typically involves the condensation of an amino acid with an aldehyde under acidic conditions, leading to the formation of a β-carboline derivative. Additionally, reduction reactions using agents like NADPH or sodium borohydride can induce single-strand breaks in DNA, a mechanism that contributes to its antitumor properties .

The biological activity of Saframycin C is primarily centered around its antitumor effects. It has been shown to induce DNA damage through oxidative stress and the formation of reactive oxygen species. Studies indicate that Saframycin C can cause single-strand breaks in DNA, which can lead to apoptosis in cancer cells . Furthermore, it exhibits cytotoxicity against various cancer cell lines, making it a compound of interest in cancer research.

The synthesis of Saframycin C can be achieved through several methods. One prominent approach involves nonribosomal peptide synthetases, which catalyze the assembly of the saframycin core from dipeptidyl substrates. The process typically includes multiple enzymatic steps that facilitate the construction of its complex structure . Another method includes total synthesis techniques that utilize various organic reactions to assemble the saframycin framework from simpler precursors .

Saframycin C has potential applications in the field of oncology due to its potent antitumor properties. Its ability to induce DNA damage makes it a candidate for further development as an anticancer agent. Additionally, research into its mechanisms may provide insights into novel therapeutic strategies for treating resistant cancer types. The compound's unique structure also makes it a subject of interest in synthetic organic chemistry and drug design.

Interaction studies involving Saframycin C have focused on its binding affinity to DNA and other cellular targets. Research indicates that Saframycin C binds effectively to double-stranded DNA, leading to structural alterations that can impede replication and transcription processes . These interactions are critical for understanding how Saframycin C exerts its biological effects and could inform future drug development efforts.

Saframycin C shares structural and functional similarities with several other compounds within the saframycin family and related classes of natural products. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
Saframycin ATetrahydroisoquinolinePotent antitumor antibiotic with similar mechanisms
Saframycin BTetrahydroisoquinolineLacks certain functional groups found in Saframycin C
TrabectedinEcteinascidin classAntitumor agent with a different mechanism of action
Ecteinascidin 743Marine-derived natural productSimilar antitumor properties but distinct structure

Uniqueness: Saframycin C is unique due to its specific structural features and potent activity against certain cancer cell lines, distinguishing it from other saframycin derivatives and related compounds.

The successful production of Saframycin C begins with the optimization of fermentation conditions for Streptomyces lavendulae. This aerobic actinomycete requires specific environmental parameters to achieve optimal biosynthesis of the antibiotic compound [1] [2] [3].

Temperature Requirements

Streptomyces lavendulae demonstrates optimal growth and secondary metabolite production within a narrow temperature range. The organism exhibits mesophilic growth behavior, with optimal conditions occurring between 20°C and 30°C [1] [2]. Research has established that 27°C represents the optimal temperature for saframycin production, balancing both biomass accumulation and antibiotic biosynthesis [3] [4]. Temperature control is critical, as deviations above 35°C result in significant reduction in antibiotic production and biomass formation [1].

pH Optimization

The pH range for Streptomyces lavendulae cultivation spans 5.0 to 8.0, with the organism demonstrating remarkable adaptability across this range [2] [3]. However, for optimal saframycin production, pH 7.0 has been identified as the most favorable condition [3] [4]. Constant pH control during fermentation has proven essential for achieving highly increased production of saframycin compounds and prolonging the maximum production period [3]. The buffering capacity of the medium must be carefully considered, as pH fluctuations can significantly impact both growth and secondary metabolite biosynthesis.

Incubation Parameters

Fermentation duration typically ranges from 72 to 120 hours, depending on the specific production objectives and strain characteristics [1] [3]. The agitation speed requires careful optimization, with effective ranges spanning 200 to 350 revolutions per minute [1] [5]. Proper aeration is essential for this aerobic organism, with recommended aeration rates of 2.0 liters per volume per minute in larger fermentation systems [5].

Medium Composition

The nutritional composition of the fermentation medium significantly influences saframycin production. Yeast extract concentration of 2.5% (weight per volume) has been identified as optimal for enhanced production [1]. Glucose and starch serve as effective carbon sources, with glucose being particularly favorable for initial growth phases [6] [2]. The nitrogen source requirements are met through yeast extract and peptone supplementation, providing essential amino acids and growth factors [1] [6].

The medium volume to flask volume ratio is critical for optimal production, with a ratio of 0.4 proving most effective in shake flask experiments [1]. This ratio ensures adequate oxygen transfer while maintaining appropriate nutrient concentrations throughout the fermentation process.

Extraction Techniques

The extraction of Saframycin C from fermentation broth requires a systematic approach involving multiple steps to achieve effective separation and recovery [7] [8] [5].

Primary Extraction

The initial extraction process begins with fermentation broth filtration to separate the mycelial biomass from the culture filtrate [7] [5]. This step is crucial as it removes cellular debris while retaining the dissolved antibiotic compounds in the aqueous phase. The filtration process must be conducted carefully to avoid loss of product through adsorption to the biomass.

pH Adjustment and Solvent Extraction

Following filtration, the pH of the filtrate is adjusted to 8.0 using 10 Normal sodium hydroxide [7] [5]. This alkaline pH facilitates the subsequent extraction by ensuring that the basic antibiotic compounds are in their optimal form for organic solvent extraction. The adjusted filtrate may be concentrated to one-half to one-sixth volume to improve extraction efficiency [7].

Methylene dichloride or ethyl acetate serve as the primary extraction solvents [7] [5]. These solvents effectively extract the saframycin complex while leaving water-soluble impurities, such as simultaneously produced streptothricin, in the aqueous phase [7]. The extraction process typically involves three successive extractions with equal volumes of the chosen organic solvent [7].

Counter-extraction and Purification

The organic phase containing the crude saframycin complex undergoes counter-extraction with 10% acetic acid solution [7] [5]. This step removes acidic impurities and further purifies the extract. The aqueous layers are then adjusted to pH 8.0 to 9.0 with concentrated ammonium hydroxide and re-extracted with ethyl acetate [7] [5]. This re-extraction step recovers the basic antibiotic compounds while maintaining their stability.

The final organic extract is washed with deionized water and concentrated under reduced pressure to yield the crude basic extract containing the saframycin complex [7] [5]. This concentrated extract serves as the starting material for subsequent chromatographic purification steps.

Chromatographic Separation Methods

High Performance Liquid Chromatography Protocols for Saframycin C

High Performance Liquid Chromatography represents the most effective method for separation and quantification of saframycins, including Saframycin C [9] [10] [11]. The technique provides superior resolution compared to traditional thin-layer chromatographic methods and enables precise quantitative analysis [9].

Reversed-Phase HPLC System

The optimal HPLC separation utilizes a reversed-phase system with Cosmosil 5C18 column (4.6 × 150 millimeters) [10]. The mobile phase consists of acetonitrile and water in a ratio of 1:1.8, containing 0.05% trifluoroacetic acid [10]. This mobile phase composition provides excellent separation of the various saframycin components while maintaining good peak shape and resolution.

The chromatographic conditions include a flow rate of 1.0 milliliter per minute with detection at 270 nanometers and sensitivity of 0.04 absorbance units full scale [10]. Under these conditions, the system achieves separation of nine saframycin components, including Saframycin C, with good baseline resolution [10].

Normal Phase HPLC Alternative

Normal phase HPLC provides an alternative separation mechanism using ethyl acetate and benzene solvent systems [10]. This approach offers complementary selectivity to reversed-phase systems and can be particularly useful for separating structurally similar saframycin analogs.

Gradient Elution Systems

For complex mixtures containing multiple saframycin components, gradient elution systems provide enhanced separation capabilities. The gradient typically progresses from ethyl acetate-benzene (1:4) to ethyl acetate-methanol (9:1) [7], allowing for the sequential elution of compounds with different polarities.

Thin-Layer Chromatographic Techniques

Thin-layer chromatography serves as a rapid and cost-effective method for initial screening and purity assessment of Saframycin C [12] [13] [14]. The technique provides visual separation that allows for easy monitoring of the purification process.

Stationary Phase Selection

Silica gel plates represent the most commonly used stationary phase for saframycin separation [7] [12]. The silica gel contains free hydroxyl groups that form hydrogen bonds with the analyte components, providing the adsorption mechanism for separation [12]. Some formulations include small amounts of binder such as plaster of Paris to facilitate coating uniformity [12].

Mobile Phase Systems

The optimal mobile phase for saframycin separation consists of chloroform and ethanol in a 1:1 ratio [7] [5]. This solvent system provides appropriate polarity for the separation of basic quinone antibiotics while maintaining good spot definition and resolution. For preparative applications, ethyl acetate alone serves as an effective mobile phase [15].

Detection Methods

Detection of saframycin spots utilizes ultraviolet light at 254 nanometers, taking advantage of the quinone chromophore present in these compounds [12] [14]. Visualization reagents specific for quinone compounds can enhance detection sensitivity and provide additional structural information [12] [13].

Retention Factor Analysis

The retention factor (Rf) values provide characteristic identification parameters for each saframycin component. Saframycin C typically exhibits specific Rf values that enable its identification and differentiation from other saframycin analogs [16]. Proper documentation of Rf values under standardized conditions enables reproducible identification.

Purification Strategies and Challenges

The purification of Saframycin C presents unique challenges due to the structural similarity of various saframycin components and the inherent instability of quinone compounds [7] [17] [18].

Multi-Step Purification Strategy

A comprehensive purification strategy employs sequential chromatographic techniques to achieve the required purity levels [7] [19]. The process typically begins with large-scale silica gel column chromatography using 120 grams of silica gel (70-230 mesh) for processing crude extracts from large fermentation volumes [7].

The initial column chromatography utilizes ethyl acetate and benzene (1:4) as the mobile phase to produce fractions containing predominantly individual saframycin components [7]. These fractions undergo secondary purification using Sephadex LH-20 gel filtration chromatography with methanol as the eluent to remove the majority of remaining contaminants [7].

Challenges in Purification

Structural similarity among saframycin analogs represents the primary challenge in achieving high-purity Saframycin C [17]. The compounds share the common dimeric quinone skeleton, requiring highly selective separation conditions to achieve baseline resolution [20] [9].

Chemical instability poses another significant challenge, particularly for quinone compounds that are susceptible to oxidation and reduction reactions [18]. The compounds can undergo reduction to semiquinones and subsequent oxidation, leading to degradation products that complicate purification [18].

Matrix effects from fermentation medium components can interfere with purification efficiency [17]. Proteins, polysaccharides, and other biomolecules present in the crude extract can compete for binding sites on chromatographic media or cause column fouling [19].

Overcoming Purification Challenges

Temperature control during purification steps helps minimize degradation reactions [19]. Maintaining temperatures below 25°C during chromatographic separations reduces the rate of chemical degradation while preserving biological activity.

pH optimization for each purification step ensures maximum stability and selectivity [19]. The basic nature of saframycin compounds requires careful pH control to maintain their chemical integrity while achieving optimal separation.

Rapid processing minimizes exposure time to potentially degrading conditions [19]. The use of automated chromatographic systems and optimized flow rates reduces the overall purification time and improves product recovery.

Scale-Up Considerations

Commercial-scale purification requires robust and reproducible methods that maintain product quality while achieving economic efficiency [17] [19]. The selection of appropriate chromatographic media with sufficient capacity and stability enables processing of large volumes without compromising selectivity.

Quality control parameters must be established for each purification step to ensure consistent product quality [21]. These parameters include purity specifications, yield targets, and stability requirements that guide the optimization of large-scale processes.

Analytical Methods for Purity Assessment

Comprehensive purity assessment of Saframycin C requires the application of multiple analytical techniques that provide complementary information about chemical composition, structural integrity, and biological activity [21] [22] [23].

High Performance Liquid Chromatography for Purity Analysis

HPLC with ultraviolet detection represents the primary method for quantitative purity assessment [22] [23]. The technique provides high resolution separation that enables the detection and quantification of structurally related impurities at microgram per milliliter levels [22]. Modern HPLC systems equipped with photodiode array detectors allow for spectral confirmation of peak identity while simultaneously monitoring multiple wavelengths for comprehensive impurity profiling [22].

HPLC coupled with mass spectrometry (LC-MS/MS) offers unambiguous identification of impurities and degradation products [22] [24]. The technique achieves detection limits in the nanogram per milliliter range while providing structural information through fragmentation patterns [22]. This combination represents the gold standard for pharmaceutical purity analysis, offering both high sensitivity and specificity [25].

Nuclear Magnetic Resonance Spectroscopy

High-field Nuclear Magnetic Resonance spectroscopy provides complete structural verification and quantitative purity assessment for Saframycin C [15] [23]. 400 MHz 1H NMR analysis enables the unambiguous assignment of all proton chemical shifts and coupling constants, confirming structural integrity and detecting structural impurities [15].

Quantitative NMR (qNMR) offers a direct method for determining absolute purity without requiring reference standards for each impurity [23]. The technique provides traceable measurements that support regulatory requirements for pharmaceutical applications [26].

Mass Spectrometry Applications

High-resolution mass spectrometry confirms molecular weight and elemental composition while detecting low-level impurities [27] [24]. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that enable structural elucidation of unknown impurities and degradation products [27].

Exact mass measurements with sub-ppm accuracy enable the determination of molecular formulas for impurities, supporting structural identification efforts [27]. This information proves essential for understanding degradation pathways and optimizing storage conditions.

Spectrophotometric Methods

Ultraviolet-visible spectrophotometry provides rapid quantitative analysis for routine quality control applications [16]. The quinone chromophore of Saframycin C exhibits characteristic absorption maxima that enable selective quantification in the presence of many common impurities [16].

Derivative spectrophotometry techniques, including Fourier self-deconvolution and dual wavelength methods, enhance selectivity and enable the simultaneous determination of related compounds in complex matrices [16].

Validation of Analytical Methods

Method validation follows International Council for Harmonisation guidelines, ensuring that analytical procedures meet appropriate standards for accuracy, precision, specificity, and robustness [21]. Validation parameters include linearity, range, detection limits, quantification limits, accuracy, precision, specificity, and robustness [21].

Stability-indicating methods must demonstrate the ability to separate the active compound from all potential degradation products and process-related impurities [21] [16]. These methods require forced degradation studies under various stress conditions to generate potential impurities for method development and validation [21].

System suitability testing ensures consistent analytical performance through the evaluation of chromatographic parameters such as resolution, tailing factor, theoretical plates, and relative standard deviation of replicate injections [21]. These parameters must meet predetermined acceptance criteria for each analytical run.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Exact Mass

567.2217

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-oxo-N-[[(1R,2S,10R,13R,14S)-7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide

Dates

Last modified: 02-18-2024
1: Arai T, Takahashi K, Ishiguro K, Mikami Y. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C. Gan. 1980 Dec;71(6):790-6. PubMed PMID: 7274625.
2: Arai T. [Discovery and development of unknown potentialities of microorganisms with special reference to saframycin group antitumor antibiotics]. Gan To Kagaku Ryoho. 1984 Dec;11(12 Pt 2):2617-24. Japanese. PubMed PMID: 6508318.
3: Lown JW, Joshua AV, Lee JS. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C. Biochemistry. 1982 Feb 2;21(3):419-28. PubMed PMID: 7066293.
4: Fukushima K, Yazawa K, Arai T. High performance liquid chromatography of saframycins, heterocyclic quinone antitumor antibiotics. J Antibiot (Tokyo). 1986 Nov;39(11):1602-4. PubMed PMID: 3793629.

Explore Compound Types